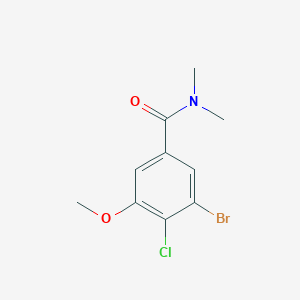
3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11BrClNO2 It is a derivative of benzamide, featuring bromine, chlorine, and methoxy substituents on the benzene ring, along with a dimethylamino group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide typically involves multiple stepsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide group can be reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .
科学研究应用
3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-Bromo-3-methoxy-N,N-dimethylbenzamide
- 4-Chloro-3-methoxy-N,N-dimethylbenzamide
- 3-Bromo-4-chloro-N,N-dimethylbenzamide
Uniqueness
3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
生物活性
3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of:
- Bromo group at position 3
- Chloro group at position 4
- Methoxy group at position 5
- N,N-dimethyl substituents on the amide nitrogen
These structural features contribute to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy and bromo groups enhance its binding affinity, allowing it to modulate various signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.
- Receptor Modulation : It can interact with cellular receptors, influencing downstream signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Study 1: In Vivo Efficacy
A recent study utilized xenograft models to evaluate the anticancer efficacy of this compound. Mice treated with it showed a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis within tumors, correlating with elevated caspase-3 activity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest effectiveness against a range of bacterial strains, although detailed mechanisms remain to be fully elucidated.
Interaction Studies
Studies have shown that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of other therapeutic agents.
Cellular Effects
The compound affects various cellular processes, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to altered cellular responses, including growth inhibition and apoptosis in cancer cells.
属性
分子式 |
C10H11BrClNO2 |
|---|---|
分子量 |
292.55 g/mol |
IUPAC 名称 |
3-bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-4-7(11)9(12)8(5-6)15-3/h4-5H,1-3H3 |
InChI 键 |
KYJCCQSJYGVMQW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC(=C(C(=C1)Br)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















